molecular formula C16H9Cl2F3N2O B2550885 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone CAS No. 551930-76-8

7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone

Cat. No. B2550885
CAS RN: 551930-76-8
M. Wt: 373.16
InChI Key: YDQRFTHVGQQGQU-UHFFFAOYSA-N
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Description

Synthesis and Basicity Studies of Quinolinoquinoline Derivatives

The synthesis of quinolinoquinoline derivatives, including halogenated precursors, has been explored to understand the impact of different substituents on the basicity of the quinolinoquinoline moiety. The study found that electron-donating groups increase the basicity, while electron-withdrawing groups decrease it. Notably, N4,N4,N9,N9-tetraethylquinolino[7,8-h]quinoline-4,9-diamine demonstrated higher superbasicity than the parent compound .

Antibacterial Activity of Substituted Quinolones

A series of quinolones with unique substituents in the pyrrolidine ring were synthesized and evaluated for their antibacterial properties. One compound, in particular, showed exceptional potency against Gram-positive organisms, highlighting the potential of structural modifications in enhancing the antibacterial efficacy of quinolones .

Synthesis of Fluorine-Containing Phenanthrolines

A facile synthetic method was developed for creating fluorine-containing 1,7-phenanthrolines. This method involved a pyridine-ring formation reaction and allowed for the introduction of various substituents at the 3-position, yielding compounds with moderate to high yields .

NMDA Glycine-Site Antagonists

Compounds with the 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-trione structure were identified as potent NMDA glycine-site antagonists. The study indicated that increasing the size of the alkyl substituent on the alpha-carbon reduced binding affinity, while some analogues showed improved drug-like properties .

Substituted 2-Methyl-8-Quinolinols

The synthesis and characterization of 5- and 7-substituted 2-methyl-8-quinolinols were carried out. These compounds, with various substituents, were also used to form bischelates with copper(II), which were reported in the study .

Hydrogen-Bonded Structures of Quinoline Compounds

The study determined the structures of four isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids. It was observed that a short hydrogen bond formed between the pyridine N atom and a carboxyl O atom, with varying degrees of hydrogen atom disorder in the bond .

Synthesis of Trifluoromethyl-Substituted Quinolinoquinolines

A convenient synthesis method for bis(trifluoromethyl)-substituted quinolinoquinolines was developed. This method involved a twofold pyridoannelation sequence starting from iminium triflate salts and did not require additional reagents, allowing the reaction to proceed under mild thermal conditions .

Synthetic Applications of 2-Chloroquinoline-3-Carbaldehydes

The study explored the versatility of 2-chloroquinoline-3-carbaldehydes in synthetic chemistry. By replacing the 2-chloro-groups with various substituents, a range of fused quinolines was synthesized, including derivatives with thieno-, pyridazino-, and other fused rings .

Scientific Research Applications

Organic Synthesis and Reactivity

Quinoline derivatives have been extensively explored for their reactivity and utility in organic synthesis. For instance, the work by Movassaghi, Hill, and Ahmad (2007) describes a single-step conversion of various amides to pyridine and quinoline derivatives, showcasing the versatility of quinoline structures in synthesizing complex organic molecules (Movassaghi, Hill, & Ahmad, 2007).

Material Science Applications

The study by Sapochak et al. (2001) demonstrates how methyl substitution on quinolinolato chelates affects the photoluminescence and thermal properties of materials, hinting at the potential of quinoline derivatives in electroluminescent device performance (Sapochak et al., 2001).

Green Chemistry

Indumathi, Perumal, and Anbananthan (2012) have developed a green protocol for synthesizing dihydrofuro[3,2-c]quinolin-4(2H)-ones from quinolinones, emphasizing the role of quinoline derivatives in sustainable chemical reactions (Indumathi, Perumal, & Anbananthan, 2012).

Analytical Chemistry

The application of quinolinol-based polymer supports for preconcentration of trace metals from seawater as researched by Willie, Sturgeon, and Berman (1983) , shows the importance of quinoline derivatives in enhancing analytical methodologies (Willie, Sturgeon, & Berman, 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethylpyridine derivatives are used in the protection of crops from pests .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can cause skin irritation, be harmful if swallowed or inhaled, and may cause respiratory irritation .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

7-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N2O/c1-7-11(17)3-2-9-13(7)23-6-10(15(9)24)14-12(18)4-8(5-22-14)16(19,20)21/h2-6H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQRFTHVGQQGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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